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Compound of Interest

Compound Name: 2-Bromo-4,6-dimethylphenol

Cat. No.: B092557 Get Quote

This technical guide provides a comprehensive overview of the spectral and spectrometric data

for 2-Bromo-4,6-dimethylphenol (C₈H₉BrO), a key intermediate in various chemical

syntheses. This document is intended for researchers, scientists, and professionals in drug

development, offering a centralized resource for its structural characterization through Nuclear

Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry

(MS).

Molecular Structure
IUPAC Name: 2-bromo-4,6-dimethylphenol[1] Molecular Formula: C₈H₉BrO[1] Molecular

Weight: 201.06 g/mol [1] CAS Number: 15191-36-3[1]

Spectral Data
The following sections present the available spectral data for 2-Bromo-4,6-dimethylphenol.
The data has been aggregated from various spectroscopic databases and is presented in a

structured format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen

framework of an organic molecule.

¹H NMR (Proton NMR) Data
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Detailed experimental data for the ¹H NMR spectrum of 2-Bromo-4,6-dimethylphenol is not

readily available in the public domain based on the conducted search. Predicted values based

on structure-spectra correlations are provided below.

Protons
Predicted Chemical
Shift (δ) ppm

Predicted
Multiplicity

Predicted Coupling
Constant (J) Hz

OH 4.5 - 5.5 broad singlet -

Ar-H (position 3) ~6.9 singlet -

Ar-H (position 5) ~7.1 singlet -

CH₃ (position 4) ~2.2 singlet -

CH₃ (position 6) ~2.3 singlet -

¹³C NMR (Carbon-13 NMR) Data

Specific experimental ¹³C NMR data for 2-Bromo-4,6-dimethylphenol was not found in the

initial search. Predicted chemical shifts are listed below.

Carbon Atom Predicted Chemical Shift (δ) ppm

C1 (C-OH) 150 - 155

C2 (C-Br) 110 - 115

C3 (C-H) 130 - 135

C4 (C-CH₃) 128 - 133

C5 (C-H) 125 - 130

C6 (C-CH₃) 135 - 140

CH₃ (at C4) 20 - 25

CH₃ (at C6) 15 - 20

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule. The vapor

phase IR spectrum for 2-Bromo-4,6-dimethylphenol is available.[1]

Functional Group Characteristic Absorption (cm⁻¹)

O-H stretch (phenolic) 3200-3600 (broad)

C-H stretch (aromatic) 3000-3100

C-H stretch (aliphatic) 2850-3000

C=C stretch (aromatic) 1450-1600

C-O stretch (phenol) 1150-1250

C-Br stretch 500-600

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a compound and its

fragments, which helps in determining the molecular weight and elemental composition. GC-

MS data for 2-Bromo-4,6-dimethylphenol is available from the NIST Mass Spectrometry Data

Center.[1]

The mass spectrum is characterized by the molecular ion peak ([M]⁺) which exhibits a

distinctive isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1

ratio).

Key Predicted Fragmentation Peaks (m/z)

Ion m/z (Predicted)
Relative Abundance
(Predicted)

[M]⁺ 200/202 Moderate

[M-CH₃]⁺ 185/187 High

[M-Br]⁺ 121 Moderate
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Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectral data

presented above. These protocols are based on standard analytical chemistry practices.[2]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.[2][3]

Sample Preparation: Approximately 5-10 mg of 2-Bromo-4,6-dimethylphenol is dissolved in

about 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆

(DMSO-d₆), containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).[2]

¹H NMR Acquisition: The proton NMR spectrum is typically acquired with a 45° pulse angle

and a relaxation delay of 2 seconds, with 16 scans being co-added.[2]

¹³C NMR Acquisition: The carbon-13 NMR spectrum is acquired using a proton-decoupled

pulse sequence with a 30° pulse angle and a relaxation delay of 5 seconds. To achieve a

good signal-to-noise ratio, 1024 scans are typically accumulated.[2]

Data Processing: The acquired Free Induction Decays (FIDs) are subjected to Fourier

transformation, followed by phase and baseline correction. Chemical shifts are referenced to

the TMS signal at 0.00 ppm.[2]

2. Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.[2]

Sample Preparation: For a solid sample, a KBr pellet is prepared by mixing a small amount

of the compound with dry potassium bromide and pressing the mixture into a thin,

transparent disk. Alternatively, a thin film can be cast from a volatile solvent, or the spectrum

can be obtained in the vapor phase.

Data Acquisition: The IR spectrum is recorded in the range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹. To improve the signal-to-noise ratio, 32 scans are typically co-added.[2]

Data Analysis: The resulting spectrum is analyzed for the presence of characteristic

absorption bands corresponding to the various functional groups in the molecule.[2]
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3. Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS),

equipped with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF)

mass analyzer.[2]

Sample Introduction: A dilute solution of the sample in a volatile solvent like methanol or

dichloromethane is injected into the GC, which separates the compound from any impurities

before it enters the mass spectrometer. Alternatively, a direct insertion probe can be used.[2]

Ionization: Electron ionization is carried out at a standard energy of 70 eV.[2]

Mass Analysis: The mass spectrum is scanned over a mass-to-charge (m/z) range of

approximately 50-500 amu.[2]

Data Interpretation: The mass spectrum is analyzed to identify the molecular ion peak, which

should display the characteristic 1:1 isotopic pattern for a bromine-containing compound,

and to elucidate the fragmentation pattern.[2]

Workflow Visualization
The following diagram illustrates the logical workflow for the spectroscopic analysis of an

organic compound such as 2-Bromo-4,6-dimethylphenol.
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Caption: Spectroscopic analysis workflow for 2-Bromo-4,6-dimethylphenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic and Spectrometric Analysis of 2-Bromo-
4,6-dimethylphenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b092557#2-bromo-4-6-dimethylphenol-spectral-data-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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